molecular formula C18H22O2 B125033 Estrone-16,16-D2 CAS No. 56588-58-0

Estrone-16,16-D2

Cat. No. B125033
CAS RN: 56588-58-0
M. Wt: 272.4 g/mol
InChI Key: DNXHEGUUPJUMQT-XIMAIENTSA-N
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Description

Molecular Structure Analysis

The molecular formula of Estrone-16,16-D2 is C18 2H2 H20 O2 . The molecular weight is 272.38 .


Physical And Chemical Properties Analysis

Estrone-16,16-D2 is a white solid . It has a melting point of 247 - 250°C (dec.) . It is soluble in DMSO (Slightly), Methanol (Sparingly) .

Scientific Research Applications

Environmental Testing Reference Standards

Estrone-16,16-D2: is utilized as a reference standard in environmental testing to adhere to regulations. Its stable isotopic labeling allows for precise quantification and monitoring of environmental estrogens .

Clinical Research Biomarker Analysis

In clinical research, Estrone-16,16-D2 serves as an internal standard for the quantitation of serum estrogens, which is crucial for studying hormonal balance and associated disorders .

Hormone Metabolism Studies

This compound is pivotal in researching hormone metabolism. By tracing the deuterium-labeled estrone, scientists can gain insights into the metabolic pathways and transformations of estrogens in the body.

Development of Targeted Therapies

Estrone-16,16-D2: ’s unique properties make it valuable for developing targeted therapies. It aids in understanding hormone regulation and the potential for creating treatments for disorders related to estrogen imbalance.

Mass Spectrometry Analysis

The isotopic substitution of Estrone-16,16-D2 enhances its utility in mass spectrometry. It provides a means to differentiate and accurately measure estrone in complex biological samples.

Pharmaceutical Compound & Metabolite Reference

As a reference material, Estrone-16,16-D2 is used in the pharmaceutical industry to ensure the quality and consistency of assays that measure estrone levels in various formulations .

Food Safety Analysis

In the context of food safety, Estrone-16,16-D2 can be used to detect and quantify estrogenic compounds that may be present as contaminants in food products .

Forensic Toxicology

Estrone-16,16-D2: is applied in forensic toxicology to identify and quantify estrogens in biological samples, which can be crucial in legal and criminal investigations .

Mechanism of Action

Target of Action

Estrone-16,16-D2, a deuterium-labeled variant of Estrone, primarily targets estrogen receptors in various tissues, especially adipose tissue . These receptors are crucial in mediating the physiological effects of estrogens, which include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth .

Mode of Action

Estrone-16,16-D2, like its parent compound Estrone, interacts with estrogen receptors within cells of responsive tissues (e.g., female reproductive organs, breasts, hypothalamus, pituitary) . Upon binding, hormone-bound estrogen receptors dimerize, translocate to the cell nucleus, and bind to estrogen response elements (ERE) of genes . This interaction influences the transcription of these genes, leading to changes in protein synthesis and cellular function .

Biochemical Pathways

Estrone-16,16-D2 is involved in the estrogen metabolic pathway. It is produced from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

The pharmacokinetics of Estrone-16,16-D2 are expected to be similar to those of Estrone. Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The introduction of deuterium atoms may potentially affect the pharmacokinetic and metabolic profiles of estrone-16,16-d2 .

Result of Action

The action of Estrone-16,16-D2 at the cellular level results in a range of physiological effects. These include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth . It also plays a role in the development and maintenance of secondary sexual characteristics in females .

Action Environment

The action, efficacy, and stability of Estrone-16,16-D2 can be influenced by various environmental factors. For instance, the presence of other hormones, the concentration of the compound, and the physiological state of the individual can all impact the action of Estrone-16,16-D2 . Additionally, the compound’s stability may be affected by factors such as temperature .

Safety and Hazards

Estrone-16,16-D2 should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Ingestion and inhalation should be avoided .

properties

IUPAC Name

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-XIMAIENTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629253
Record name 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone-16,16-D2

CAS RN

56588-58-0
Record name 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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